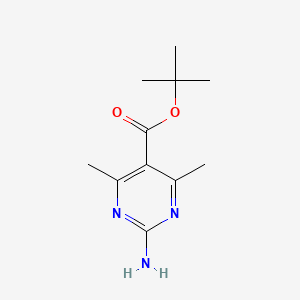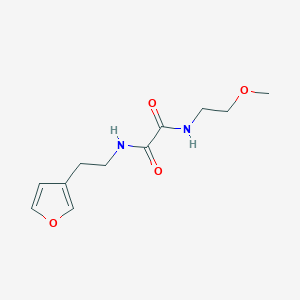
N1-(2-(フラン-3-イル)エチル)-N2-(2-メトキシエチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is an organic compound that features both furan and oxalamide functional groups. The presence of these groups suggests potential applications in various fields, including organic synthesis and medicinal chemistry. The furan ring is known for its aromaticity and reactivity, while the oxalamide moiety can participate in hydrogen bonding, making this compound interesting for research and industrial applications.
科学的研究の応用
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block for polymers.
作用機序
Furan derivatives
are a class of compounds that have been found to have significant medicinal properties . They are nonpolar aromatic compounds and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules . Furan derivatives can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Indole derivatives
are another class of compounds that have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
While specific industrial production methods for N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to manage exothermic reactions, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated furan derivatives.
類似化合物との比較
Similar Compounds
- N1-(2-(furan-3-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-(furan-3-yl)ethyl)-N2-(2-ethoxyethyl)oxalamide
- N1-(2-(furan-3-yl)ethyl)-N2-(2-chloroethyl)oxalamide
Uniqueness
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. The methoxy group can also participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.
特性
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-16-7-5-13-11(15)10(14)12-4-2-9-3-6-17-8-9/h3,6,8H,2,4-5,7H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGNLAHUVULJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2523881.png)
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523884.png)
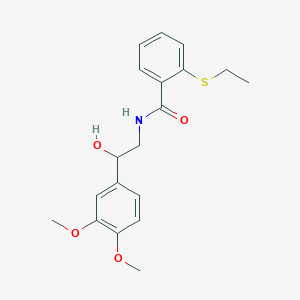
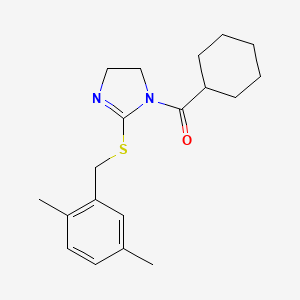
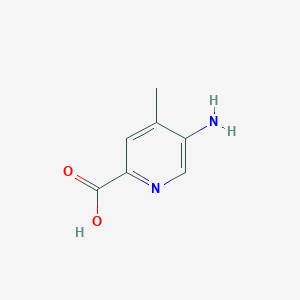
![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride](/img/structure/B2523889.png)

![N-(3,5-DIMETHYLPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2523892.png)
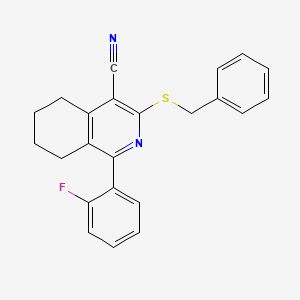

![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)
![2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2523900.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B2523901.png)
